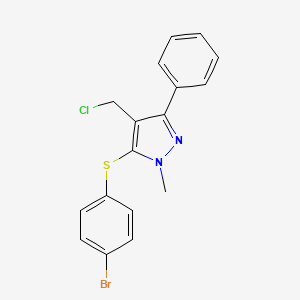![molecular formula C8H11N3O2 B1272153 2-[(2-氨基乙基)氨基]烟酸 CAS No. 374063-93-1](/img/structure/B1272153.png)
2-[(2-氨基乙基)氨基]烟酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-Aminoethyl)amino]nicotinic acid is a derivative of nicotinic acid, which is a form of vitamin B3 or niacin. While the specific compound of interest is not directly studied in the provided papers, the related compounds that have been investigated offer insights into the structural and chemical properties that could be extrapolated to 2-[(2-Aminoethyl)amino]nicotinic acid. For instance, the introduction of different substituents on the nicotinic acid core, as seen in the compounds studied, can significantly alter the molecular conformation, crystallization behavior, and physical properties of the material .
Synthesis Analysis
The synthesis of related compounds, such as 2-((2-ethylphenyl)amino)nicotinic acid and 4-amino-2-(trifluoromethyl)nicotinic acid, involves multiple steps including alkylation, carboxylation, and lithiation reactions . These methods provide a framework for the potential synthesis of 2-[(2-Aminoethyl)amino]nicotinic acid, suggesting that similar strategies could be employed, such as the use of lithiation followed by quenching with CO2 to introduce carboxyl groups, and subsequent functionalization to add the aminoethylamino moiety.
Molecular Structure Analysis
The molecular structure of nicotinic acid derivatives is influenced by the nature of the substituents attached to the pyridine ring. In the case of 2-((2-ethylphenyl)amino)nicotinic acid, alkylation disrupts the planar conformation due to steric repulsion, leading to the formation of an acid-pyridine heterosynthon in the crystal . Similarly, the introduction of an aminoethylamino group in 2-[(2-Aminoethyl)amino]nicotinic acid would likely impact the molecular conformation and the type of hydrogen bonding in the crystal lattice.
Chemical Reactions Analysis
The chemical reactivity of nicotinic acid derivatives can be inferred from the synthesis and polymorphism studies. For example, the presence of amino groups in these compounds may allow for further reactions, such as coupling under palladium-catalyzed conditions or protection/deprotection steps . The chemical behavior of 2-[(2-Aminoethyl)amino]nicotinic acid would be expected to follow similar patterns, with the potential for selective reactions at different positions on the pyridine ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of nicotinic acid derivatives are closely related to their molecular structure and crystalline form. The study of 2-(phenylamino)nicotinic acid polymorphs reveals that different conformations can lead to distinct colors, hydrogen-bonding arrangements, and phase behaviors . These properties are indicative of the potential for 2-[(2-Aminoethyl)amino]nicotinic acid to exhibit polymorphism, with implications for its color, stability, and reactivity. The crystallization tendency from the melt and the formation of stable amorphous phases, as observed in 2-((2-ethylphenyl)amino)nicotinic acid, could also be relevant for the compound of interest .
科学研究应用
Receptor Interactions and Lipid-Lowering Effects
2-[(2-Aminoethyl)amino]nicotinic acid, a derivative of nicotinic acid (niacin), interacts with specific receptors in the body, influencing lipid metabolism. The G-protein-coupled receptors PUMA-G and HM74 are identified as nicotinic acid receptors in adipose tissue, mediating its anti-lipolytic effect by inhibiting hormone-sensitive triglyceride lipase. This action is critical in the lipid-lowering effects of nicotinic acid, particularly in decreasing free fatty acid and triglyceride plasma levels, which has therapeutic implications for dyslipidemia treatment (Tunaru et al., 2003).
Industrial Production Methods
Considering the ecological impact and efficiency of production methods for nicotinic acid, research has been conducted to develop green chemistry approaches. This includes the synthesis of nicotinic acid from commercially available raw materials like 3-methylpyridine and 5-ethyl-2-methylpyridine. These methods aim to reduce environmental burdens and align with green chemistry principles, offering potential industrial applications (Lisicki et al., 2022).
Herbicidal Activity
The herbicidal potential of compounds derived from nicotinic acid has been explored, with certain N-(arylmethoxy)-2-chloronicotinamides showing significant herbicidal activity against various plants like bentgrass and duckweed. This opens avenues for developing new herbicides targeting monocotyledonous weeds, leveraging the structural properties of nicotinic acid derivatives (Yu et al., 2021).
Receptor Identification and Drug Discovery
Identifying specific receptors for nicotinic acid, like HM74 and GPR109A, aids in understanding its mechanism of action in dyslipidemia treatment. This discovery is crucial for the development of new drugs targeting these receptors, potentially offering improved treatments for lipid disorders (Wise et al., 2003).
Atherosclerosis Prevention
Nicotinic acid's role in preventing atherosclerosis progression, independent of its lipid-modifying effects, has been studied. Activation of the GPR109A receptor on immune cells and the promotion of cholesterol efflux and macrophage recruitment inhibition by nicotinic acid suggests its utility in treating atherosclerosis and other diseases through anti-inflammatory effects (Lukasova et al., 2011).
安全和危害
属性
IUPAC Name |
2-(2-aminoethylamino)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c9-3-5-11-7-6(8(12)13)2-1-4-10-7/h1-2,4H,3,5,9H2,(H,10,11)(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LENSCFWMQFKIIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NCCN)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377977 |
Source


|
| Record name | 2-[(2-Aminoethyl)amino]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Aminoethyl)amino]nicotinic acid | |
CAS RN |
374063-93-1 |
Source


|
| Record name | 2-[(2-Aminoethyl)amino]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1272070.png)
![6-tert-butyl 3-methyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B1272071.png)
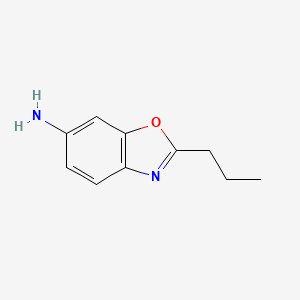
![2-[1-Amino-2-(2,4-dichlorophenoxy)ethylidene]propanedinitrile](/img/structure/B1272076.png)
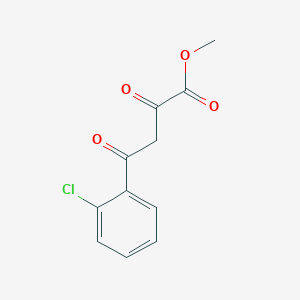
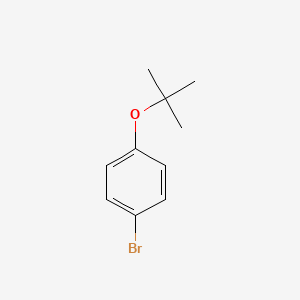
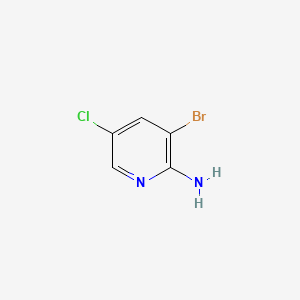
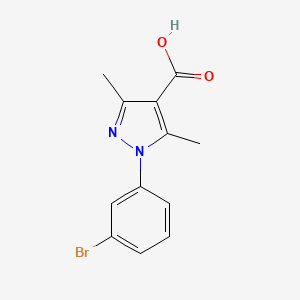
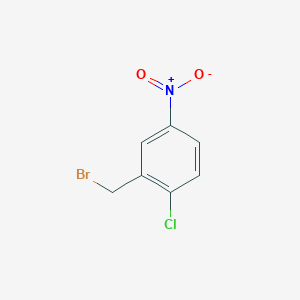

![1-Chloronaphtho[2,1-b]thiophene-2-carboxylic acid](/img/structure/B1272089.png)
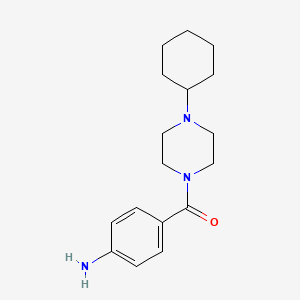
![(4-Aminophenyl)[4-(2-pyrimidinyl)piperazino]-methanone](/img/structure/B1272092.png)
